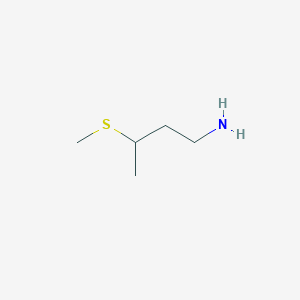

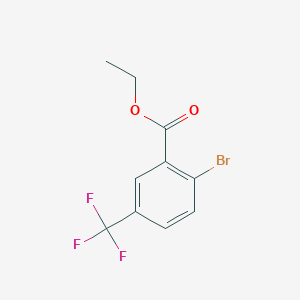

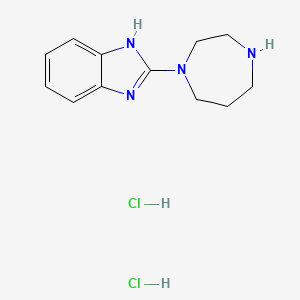

![molecular formula C9H7F3N4 B1421030 4-[5-(トリフルオロメチル)-1H-1,2,3-トリアゾール-1-イル]アニリン CAS No. 1240526-22-0](/img/structure/B1421030.png)

4-[5-(トリフルオロメチル)-1H-1,2,3-トリアゾール-1-イル]アニリン

説明

4-[5-(trifluoromethyl)-1H-1,2,3-triazol-1-yl]aniline is a versatile organic compound with wide-ranging applications in scientific research and industrial settings . It is derived from aniline, a compound found naturally in various substances .

Synthesis Analysis

The synthesis of 4-[5-(trifluoromethyl)-1H-1,2,3-triazol-1-yl]aniline involves several steps. It has been used in the synthesis of 4-(trialkylmethyl)anilines . The intermediate was formed by a Pd-catalyzed coupling reaction .Molecular Structure Analysis

The molecular structure of 4-[5-(trifluoromethyl)-1H-1,2,3-triazol-1-yl]aniline can be represented by the formula CF3C6H4NH2 . Its molecular weight is 161.12 .Chemical Reactions Analysis

4-[5-(trifluoromethyl)-1H-1,2,3-triazol-1-yl]aniline has been used as a synthetic building block . It has been involved in various chemical reactions, including the synthesis of 4-(trialkylmethyl)anilines .Physical And Chemical Properties Analysis

4-[5-(trifluoromethyl)-1H-1,2,3-triazol-1-yl]aniline is a liquid at room temperature . It has a refractive index of 1.483 , a boiling point of 83 °C , and a density of 1.283 g/mL at 25 °C .科学的研究の応用

医薬品開発

この化合物のトリフルオロメチル基は、医薬品の薬物動態特性を強化することが知られています 。代謝安定性を向上させ、薬物分子の脂溶性を高めることができ、これは新規医薬品の開発に不可欠です。この化合物は、構造的多様性と多くの医薬品に見られる共通モチーフであるトリアゾール環の存在により、さまざまな疾患を標的とする薬物の合成におけるビルディングブロックとして役立つ可能性があります。

農薬合成

農薬では、この化合物の誘導体は、新規除草剤、殺虫剤、殺菌剤の創製に使用できます 。特にトリアゾール環は、さまざまな生物学的標的に作用する能力から、農薬で使用されていることが知られており、より効果的かつ安全な農薬の開発につながる可能性があります。

材料科学

トリフルオロメチル基の独特の特性は、材料科学で利用できます。 疎水性を高めたり、熱安定性を向上させたりするなど、材料の表面特性を変更するために使用できます 。これは、ポリマーやその他の先端材料における特殊なコーティングや添加剤を作成するために有益です。

分光分析

4-[5-(トリフルオロメチル)-1H-1,2,3-トリアゾール-1-イル]アニリンなどの化合物は、NMRや質量分析などの分光法で標準物質や試薬として使用できます。 その独特の電子構造は、複雑な混合物中のさまざまな物質の同定と定量に役立ちます .

電子構造解析

トリフルオロメチル基を含む分子の電子構造は、化学の分野で非常に興味深いものです。研究者は、電子の分布と分子軌道について研究することにより、化合物の反応性と他の分子との相互作用を理解することができます。 この分析は、さまざまな化学的用途で使用する目的で、所望の特性を持つ分子を設計するために不可欠です .

医薬品合成中間体

この化合物は、複雑な医薬品分子の合成における中間体として機能できます。その反応性部位は、さまざまな化学的変換を可能にするため、多段階合成プロセスにおける貴重な前駆体となります。 アニリンとトリアゾール官能基の両方が存在することで、複数の改変点を提供し、これは創薬プロセスに不可欠です .

Safety and Hazards

4-[5-(trifluoromethyl)-1H-1,2,3-triazol-1-yl]aniline is considered hazardous. It is toxic if swallowed, causes serious eye damage, and may cause respiratory irritation . It may also cause damage to organs through prolonged or repeated exposure . It is very toxic to aquatic life with long-lasting effects .

生化学分析

Biochemical Properties

4-[5-(trifluoromethyl)-1H-1,2,3-triazol-1-yl]aniline plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to act as a catalyst in the synthesis of other compounds, participating in covalent bond formation and contributing to the creation of coordination complexes . Additionally, it functions as a nucleophile, engaging in interactions that are essential for biochemical processes .

Cellular Effects

The effects of 4-[5-(trifluoromethyl)-1H-1,2,3-triazol-1-yl]aniline on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have indicated that this compound can induce changes in the expression of specific genes, thereby affecting cellular behavior and function . Moreover, it has been observed to impact cell signaling pathways, which are critical for maintaining cellular homeostasis and responding to external stimuli .

Molecular Mechanism

At the molecular level, 4-[5-(trifluoromethyl)-1H-1,2,3-triazol-1-yl]aniline exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This compound’s ability to form covalent bonds with target molecules is a key aspect of its mechanism of action . Additionally, it can alter gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular processes .

Temporal Effects in Laboratory Settings

The temporal effects of 4-[5-(trifluoromethyl)-1H-1,2,3-triazol-1-yl]aniline in laboratory settings have been extensively studied. Over time, this compound’s stability and degradation can impact its effectiveness in biochemical assays. It has been noted that the compound remains stable under specific conditions, but prolonged exposure to certain environments may lead to its degradation . Long-term studies have also revealed that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo settings .

Dosage Effects in Animal Models

In animal models, the effects of 4-[5-(trifluoromethyl)-1H-1,2,3-triazol-1-yl]aniline vary with different dosages. Low doses of the compound have been shown to have minimal adverse effects, while higher doses can lead to toxicity and other adverse reactions . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant harm . At high doses, the compound can induce toxic effects, highlighting the importance of careful dosage management in experimental settings .

Metabolic Pathways

4-[5-(trifluoromethyl)-1H-1,2,3-triazol-1-yl]aniline is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s role in these pathways is critical for understanding its overall impact on cellular metabolism and function . Additionally, its interactions with specific enzymes can lead to the formation of metabolites that may have distinct biological activities .

Transport and Distribution

The transport and distribution of 4-[5-(trifluoromethyl)-1H-1,2,3-triazol-1-yl]aniline within cells and tissues are essential for its biological activity. This compound is transported by specific transporters and binding proteins, which facilitate its movement across cellular membranes . Its localization and accumulation within cells can influence its effectiveness and potential toxicity . Understanding the transport mechanisms is crucial for optimizing its use in biochemical research .

Subcellular Localization

The subcellular localization of 4-[5-(trifluoromethyl)-1H-1,2,3-triazol-1-yl]aniline plays a significant role in its activity and function. This compound is directed to specific compartments or organelles within the cell, where it exerts its effects . Targeting signals and post-translational modifications are involved in directing the compound to its appropriate subcellular locations . These localization patterns are important for understanding how the compound interacts with cellular machinery and influences cellular processes .

特性

IUPAC Name |

4-[5-(trifluoromethyl)triazol-1-yl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3N4/c10-9(11,12)8-5-14-15-16(8)7-3-1-6(13)2-4-7/h1-5H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJKHUEPKVZUTOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)N2C(=CN=N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

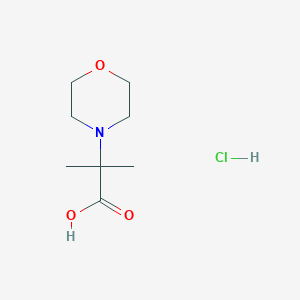

![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methanamine dihydrochloride](/img/structure/B1420949.png)

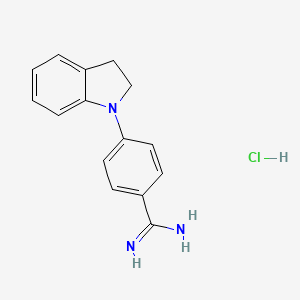

![2-{6,8-Dichloroimidazo[1,2-a]pyridin-2-yl}ethanethioamide](/img/structure/B1420962.png)